molecular formula C19H16ClFN4O3S B2591384 N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 903269-47-6

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

Cat. No. B2591384
CAS RN: 903269-47-6
M. Wt: 434.87
InChI Key: WYZGRHHCRVUCHW-UHFFFAOYSA-N
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Description

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H16ClFN4O3S and its molecular weight is 434.87. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds with structural features similar to N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide have been studied for their inhibitory effects on carbonic anhydrases, particularly isozyme IX associated with tumors. Halogenated sulfonamides and aminobenzolamides, including those with halogens like fluorine and chlorine, show significant inhibition of carbonic anhydrase IX, a trait suggesting potential applications as antitumor agents due to the enzyme's role in cancer cell proliferation and survival (Ilies et al., 2003).

Antimicrobial Activity

Compounds incorporating elements like 1,3,4-oxadiazole and sulfanyl groups have demonstrated antimicrobial activity. For instance, fluorobenzamides containing thiazole and thiazolidine showed significant antimicrobial effects against various bacteria and fungi, underscoring the potential of related structures for developing new antimicrobial agents (Desai et al., 2013).

Anticancer Activity

The synthesis and evaluation of dipeptides bearing sulfonamide groups have been explored for antimalarial and antitrypanosomal activities. Given the structural similarities, N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide could also be investigated for its potential in treating parasitic infections, with implications for malaria and trypanosomiasis treatment strategies (Ekoh et al., 2021).

Fluorescence Applications

The presence of 1,3,4-oxadiazole rings in polymers has been linked to fluorescence properties. While not directly related, research into aromatic polyamides with pendent groups similar in structure to the discussed compound could indicate potential applications in developing fluorescent materials or probes for biological imaging (Sava et al., 2003).

properties

IUPAC Name

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S/c20-15-4-2-1-3-13(15)9-22-16(26)11-29-19-25-24-17(28-19)10-23-18(27)12-5-7-14(21)8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGRHHCRVUCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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